![molecular formula C16H12N2O2 B2662915 6-甲基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮 CAS No. 57097-72-0](/img/structure/B2662915.png)

6-甲基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

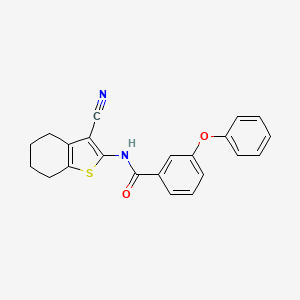

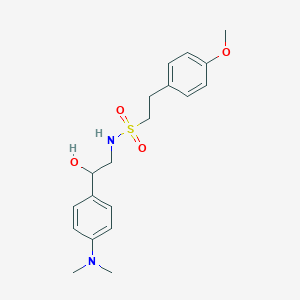

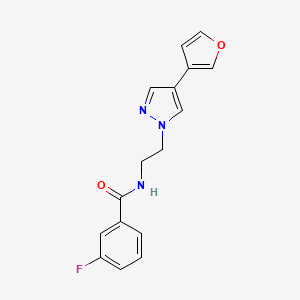

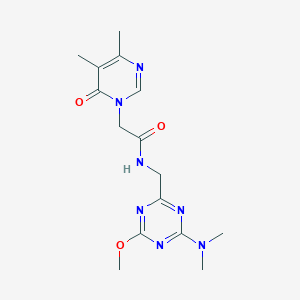

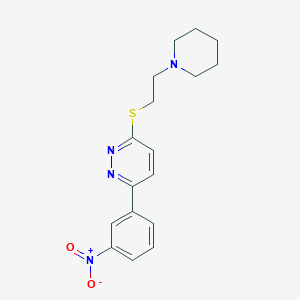

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been synthesized for various purposes . It is a derivative of isoindolinones, which are important core structures in drug design and synthetic chemistry . Isoindolinones and their derivatives have a wide range of physiological and biological activities .

Synthesis Analysis

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica, an efficient catalyst . The method is efficient and facile, producing high yields of the desired products . The catalyst is reusable, and the workup step is effortless without using chromatography .Molecular Structure Analysis

The molecular structure of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with multiple rings and functional groups . It includes a quinazoline ring fused with an isoindole ring, along with a dione functional group .Chemical Reactions Analysis

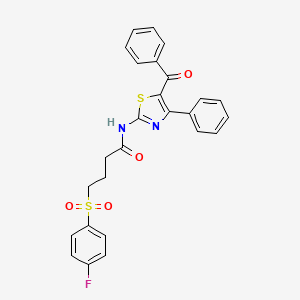

The chemical reactions involved in the synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione include a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica .科学研究应用

合成方法

- 高效合成技术:已经开发出多种高效的 6-甲基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮衍生物合成方法。这些方法包括在乙酸中的无催化剂条件、使用离子液体和碘催化的绿色合成,以及使用磺酸官能化的纳米多孔二氧化硅作为催化剂的方法。这些方法以其多功能性、高产率和使用易得材料而著称(Sashidhara 等,2012),(Lianghua Lu 等,2014),(Rayatzadeh & Haghipour,2021)。

生物医学应用

-

生物医学筛选中的潜力

6-甲基-6,6a-二氢异吲哚并[2,1-a]喹唑啉-5,11-二酮衍生物因其潜在的生物活性而在生物医学筛选方面显示出前景。例如,某些衍生物已被确认为乙型肝炎病毒 (HBV) 衣壳装配的有效抑制剂,表明它们可用于抗病毒研究(Jun-fei Zhang 等,2015)。

-

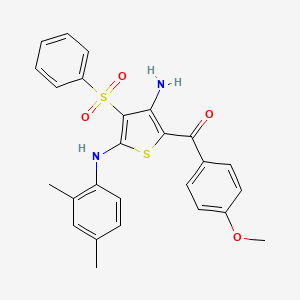

抑制 TNF-α

一些衍生物已被合成,作为 TNF-α(肿瘤坏死因子-α)的新型抑制剂,TNF-α 是一种参与全身炎症的细胞因子。这表明它们在治疗炎症性疾病中具有潜在应用(K. S. Kumar 等,2011)。

化学性质和反应

-

亲核加成反应

对某些异吲哚并喹唑啉衍生物的碱催化和酸催化亲核加成反应的研究表明产物具有立体选择性形成。这些研究有助于了解这些化合物在更复杂的化学合成中的化学行为和潜在应用(Voitenko 等,2010)。

-

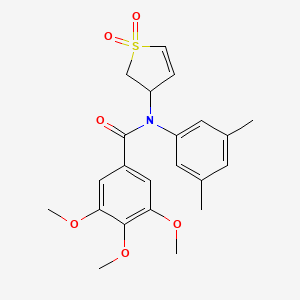

环加成反应

已经探索了这些化合物的环加成反应,揭示了它们在创建新型结构(如三环衍生物和狄尔斯-阿尔德加成物)中的潜力。这些研究提供了对这些化合物在合成复杂有机结构中的多功能性的见解(Z. Voitenko 等,2013)。

未来方向

The future directions for the study and application of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and similar compounds involve further exploration of their synthesis methods and potential biological activities . The development of more efficient, green methods for their synthesis is a key area of interest .

属性

IUPAC Name |

6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTUZSFHFOVIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2662842.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2662844.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662855.png)